Aluminum bis(2-ethylhexanoate)
Overview
Description
Aluminum bis(2-ethylhexanoate) is an organometallic compound derived from 2-ethylhexanoic acid and aluminum. It is commonly used as a catalyst in various chemical reactions and industrial processes. The compound is known for its solubility in organic solvents and its role in polymerization and oxidation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aluminum bis(2-ethylhexanoate) can be synthesized through the reaction of aluminum with 2-ethylhexanoic acid. One common method involves the reaction of aluminum isopropoxide with 2-ethylhexanoic acid in an organic solvent. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of aluminum bis(2-ethylhexanoate) often involves the use of aluminum hydroxide and 2-ethylhexanoic acid. The reaction is conducted in the presence of a solvent such as toluene or xylene, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Aluminum bis(2-ethylhexanoate) undergoes various types of chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, facilitating the conversion of organic substrates to their oxidized forms.
Substitution: The compound can participate in substitution reactions where the 2-ethylhexanoate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include oxygen or hydrogen peroxide, and the reactions are typically carried out at elevated temperatures.
Substitution Reactions: Reagents such as halides or other carboxylates can be used, and the reactions are often conducted in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes, ketones, or carboxylic acids, while substitution reactions can produce various aluminum complexes .
Scientific Research Applications
Aluminum bis(2-ethylhexanoate) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of aluminum bis(2-ethylhexanoate) involves its ability to coordinate with various substrates, facilitating their transformation through catalytic processes. The aluminum center acts as a Lewis acid, activating the substrates and promoting the desired chemical reactions. Molecular targets include organic molecules with functional groups that can coordinate to the aluminum center, such as alcohols, carboxylic acids, and amines .
Comparison with Similar Compounds
Similar Compounds
Zinc bis(2-ethylhexanoate): Similar in structure and used as a catalyst in polymerization reactions.
Nickel bis(2-ethylhexanoate): Used in the production of cracking catalysts for heavy hydrocarbon feedstocks.
Cobalt bis(2-ethylhexanoate): Employed in oxidation reactions and as a drying agent in coatings.
Uniqueness
Aluminum bis(2-ethylhexanoate) is unique due to its high solubility in organic solvents and its effectiveness as a catalyst in a wide range of chemical reactions. Its ability to form stable complexes with various substrates makes it particularly valuable in both research and industrial applications .
Properties
IUPAC Name |
aluminum;2-ethylhexanoate;hydroxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Al.H2O/c2*1-3-5-6-7(4-2)8(9)10;;/h2*7H,3-6H2,1-2H3,(H,9,10);;1H2/q;;+3;/p-3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXFWNWNWXSDBB-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[OH-].[Al+3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31AlO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30745-55-2 | |
Record name | Bis(2-ethylhexanoato-κO)hydroxyaluminum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30745-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | HYDROXYALUMINUM BIS(2-ETHYLHEXANOATE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72E28W1P5O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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